2-bromo-4-(pentafluoroethyl)thiophene
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Overview
Description
2-bromo-4-(pentafluoroethyl)thiophene is a chemical compound with the molecular formula C6H2BrF5S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the second position and a pentafluoroethyl group at the fourth position of the thiophene ring. This unique structure imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Brominated thiophenes are generally known to interact with various electrophiles .
Mode of Action
2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes metalation-alkylation reactions with various electrophiles to form 5-alkylated 2-bromo products . It can also undergo coupling reactions to form novel potential dielectric materials for organic thin film transistors .
Biochemical Pathways
Brominated thiophenes are often used in suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the action, efficacy, and stability of 2-Bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(pentafluoroethyl)thiophene typically involves the bromination of 4-(pentafluoroethyl)thiophene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(pentafluoroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include 2-amino-4-(pentafluoroethyl)thiophene or 2-thiol-4-(pentafluoroethyl)thiophene.
Oxidation Reactions: Products include this compound sulfoxide or sulfone.
Reduction Reactions: Products include this compound derivatives.
Scientific Research Applications
2-bromo-4-(pentafluoroethyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(trifluoromethyl)thiophene
- 2-bromo-4-(difluoromethyl)thiophene
- 2-bromo-4-(fluoromethyl)thiophene
Uniqueness
2-bromo-4-(pentafluoroethyl)thiophene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties to the compound. This makes it more reactive and selective in certain chemical reactions compared to its analogs with fewer fluorine atoms .
Properties
IUPAC Name |
2-bromo-4-(1,1,2,2,2-pentafluoroethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF5S/c7-4-1-3(2-13-4)5(8,9)6(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVYUHYCYARDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(C(F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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